molecular formula C8H8FN3 B1518593 2-Amino-5-fluoro-1-methylbenzimidazole CAS No. 1156928-67-4

2-Amino-5-fluoro-1-methylbenzimidazole

Cat. No. B1518593
M. Wt: 165.17 g/mol
InChI Key: XURFLYNSPWZPFW-UHFFFAOYSA-N
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Description

“2-Amino-5-fluoro-1-methylbenzimidazole” is a chemical compound with the molecular formula C8H8FN3 . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “2-Amino-5-fluoro-1-methylbenzimidazole”, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-fluoro-1-methylbenzimidazole” consists of a benzimidazole core with a fluorine atom at the 5-position and a methyl group at the 1-position . The molecular weight of this compound is 165.17 g/mol.


Chemical Reactions Analysis

Benzimidazole derivatives, including “2-Amino-5-fluoro-1-methylbenzimidazole”, can undergo various chemical reactions. For instance, they can participate in acid-catalyzed reactions, where intermediate arylamides are formed. These intermediates then undergo dehydration to give benzimidazoles .

Scientific Research Applications

Accelerated Microdroplet Synthesis of Benzimidazoles

  • Scientific Field: Organic Chemistry
  • Summary of Application: This compound is used in the accelerated synthesis of benzimidazoles and its derivatives in the ambient atmosphere . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .
  • Methods of Application: The reactions are performed using a nano-electrospray (nESI) ion source and are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .
  • Results or Outcomes: The accelerated synthesis has been scaled-up to establish the substituent-dependence and to isolate products for NMR characterization .

Pharmacological Activities of Benzimidazole Derivatives

  • Scientific Field: Pharmacology
  • Summary of Application: Benzimidazole derivatives, including “2-Amino-5-fluoro-1-methylbenzimidazole”, have significant importance as chemotherapeutic agents in diverse clinical conditions .
  • Methods of Application: Researchers have synthesized plenty of benzimidazole derivatives, a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
  • Results or Outcomes: Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Preparation of Novel Functionalized Spiropyran’s Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: “2-Amino-5-fluoro-1-methylbenzimidazole” may be used for the preparation of novel functionalized spiropyran’s derivatives of 2H-1,3-benzoxazinone series .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Corrosion Inhibitors

  • Scientific Field: Materials Science
  • Summary of Application: Benzimidazoles, including “2-Amino-5-fluoro-1-methylbenzimidazole”, are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
  • Methods of Application: Corrosion inhibitors are synthetic or natural substances which, added in small amounts to a corrosive solution, decrease the rate of attack by the environment on metals . Organic compounds with multiple bonds, compounds which contain heteroatoms (such as N, P, S, O) or those possessing certain functional groups such as –NH2, –COOH or –OH are mentioned in literature to be effective corrosion inhibitors .
  • Results or Outcomes: The review highlights recent research in the field of benzimidazole compounds that their role as corrosion inhibitors, the structure of the compounds, electrochemical studies, the experimental conditions, the proposed mechanisms as well as the quantum theoretical studies that predict the structure of the compounds with inhibition properties .

Green Synthesis of Benzimidazole Derivatives

  • Scientific Field: Green Chemistry
  • Summary of Application: Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
  • Methods of Application: The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .
  • Results or Outcomes: The substituted benzimidazoles are summarized in this review to provide insight about their organic synthesis using ecofriendly methods, as well as their pharmacological activities .

Nanozymes

  • Scientific Field: Nanotechnology
  • Summary of Application: While the specific use of “2-Amino-5-fluoro-1-methylbenzimidazole” is not detailed, benzimidazoles and their derivatives have been mentioned in the context of nanozymes . Nanozymes are nanomaterials with enzyme-like characteristics .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

“2-Amino-5-fluoro-1-methylbenzimidazole” is classified as Acute Toxicity (Oral) Category 4, Acute Toxicity (Dermal) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Acute Toxicity (Inhalation) Category 4, and Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for “2-Amino-5-fluoro-1-methylbenzimidazole” and other benzimidazole derivatives could involve further exploration of their anti-inflammatory effects and potential as new anti-inflammatory drugs . Additionally, the accelerated synthesis method could be scaled up to establish the substituent-dependence and to isolate products for NMR characterization .

properties

IUPAC Name

5-fluoro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURFLYNSPWZPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoro-1-methylbenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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